

# "1-(3,4-Diaminophenyl)propan-1-one IUPAC name and synonyms"

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## Compound of Interest

Compound Name: 1-(3,4-Diaminophenyl)propan-1-one

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A comprehensive technical guide on **1-(3,4-Diaminophenyl)propan-1-one** and its related analogues for researchers, scientists, and drug development professionals.

## Chemical Identity and Nomenclature

While specific data for **1-(3,4-Diaminophenyl)propan-1-one** is limited in readily available literature, this guide focuses on its closely related and well-documented analogue, 1-(3,4-Diaminophenyl)ethanone, along with 1-(3-Aminophenyl)propan-1-one, to provide a foundational understanding.

The systematic IUPAC name for the core structure of interest, based on standard chemical nomenclature, is **1-(3,4-Diaminophenyl)propan-1-one**.

Synonyms and Analogues:

Due to the scarcity of information on the primary compound, we will examine its analogues:

- 1-(3,4-Diaminophenyl)ethanone: This compound is structurally similar, differing by a single methylene group in the acyl chain.
  - IUPAC Name: 1-(3,4-diaminophenyl)ethanone[1]
  - Synonyms: 3',4'-Diaminoacetophenone, 4-Acetyl-1,2-phenylenediamine, p-Acetyl-o-phenylenediamine[2]

- 1-(3-Aminophenyl)propan-1-one: This analogue shares the same propionyl group but lacks the second amino group at the 4-position.
  - IUPAC Name: 1-(3-aminophenyl)propan-1-one
  - Synonyms: 3'-Aminopropiophenone, m-aminopropiophenone[3]

## Physicochemical Data

The following table summarizes the key quantitative data for the aforementioned analogues to facilitate comparison.

Property	1-(3,4-Diaminophenyl)ethanone	1-(3-Aminophenyl)propan-1-one
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O[1][2]	C <sub>9</sub> H <sub>11</sub> NO[3][4]
Molecular Weight	150.18 g/mol [1]	149.19 g/mol [4]
CAS Number	21304-39-2[1][2]	1197-05-3[4]
Melting Point	132-133 °C[2]	40 °C[4]
SMILES	<chem>CC(=O)C1=CC(=C(C=C1)N)N[1]</chem>	<chem>CCC(=O)C1=CC(=CC=C1)N[4]</chem>
InChIKey	FFVSGYAQHXJFAL-UHFFFAOYSA-N[1]	CGXJUBDTCAAXAY-UHFFFAOYSA-N[3]

## Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds are crucial for research and development. Below is a representative synthesis methodology.

Synthesis of 1,3-Diphenyl-3-(phenylthio)propan-1-ones (A Related Structural Class):

A common method for synthesizing related propan-1-one structures involves the Michael addition of a thiol to a chalcone.[5]

Materials:

- Substituted chalcone (2.0 mmol)
- Cinchonine (1.5 mol%)
- Thiol (3 mmol)
- Chloroform (4 mL)
- Hexane
- Ethyl acetate

Procedure:

- A solution of the substituted chalcone in chloroform is prepared.
- Cinchonine is added to the stirred mixture.
- The thiol is then added to the reaction mixture.
- The reaction is stirred until completion, which is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is evaporated under vacuum.
- The resulting residue is washed with hexane and crystallized from ethyl acetate to yield the final product.<sup>[5]</sup>

This general protocol can be adapted for the synthesis of **1-(3,4-Diaminophenyl)propan-1-one**, likely starting from a protected 3,4-diamino-substituted chalcone.

## Biological Activity and Potential Applications

Derivatives of aminophenyl propanones have shown a range of biological activities, suggesting potential therapeutic applications.

- **Antimicrobial Activity:** Some novel aza-Michael products of 3-(aminophenyl)-1,3-diphenylpropanones have demonstrated antibacterial activity against both Gram-positive and

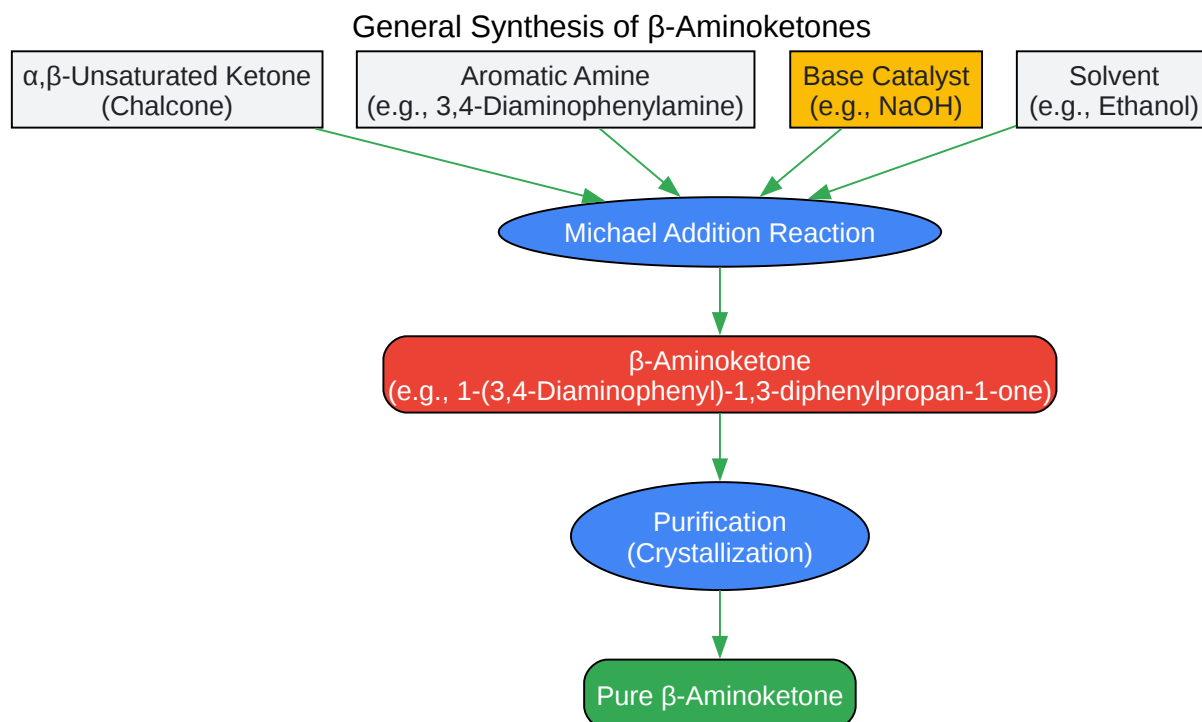
Gram-negative bacteria.[6]

- **Cytotoxic Agents:** Analogues such as 1,3-diphenyl-3-(phenylthio)propan-1-ones have been evaluated for their cytotoxic effects against cancer cell lines, such as MCF-7 (human breast cancer). These studies indicate that modifications to the basic structure can lead to potent anticancer activity.[5]
- **Monoamine Uptake Inhibitors:** Related structures, specifically 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues, are potent inhibitors of dopamine and norepinephrine transporters, suggesting potential applications in neurological and psychiatric disorders.[7]

The presence of the diamino phenyl moiety suggests that this class of compounds could be investigated for a variety of biological targets, including those where related aniline derivatives have shown activity, such as in the development of kinase inhibitors or as precursors for heterocyclic compounds with medicinal properties.

## Diagrams and Workflows

General Synthesis Workflow for  $\beta$ -Aminoketones via Michael Addition:

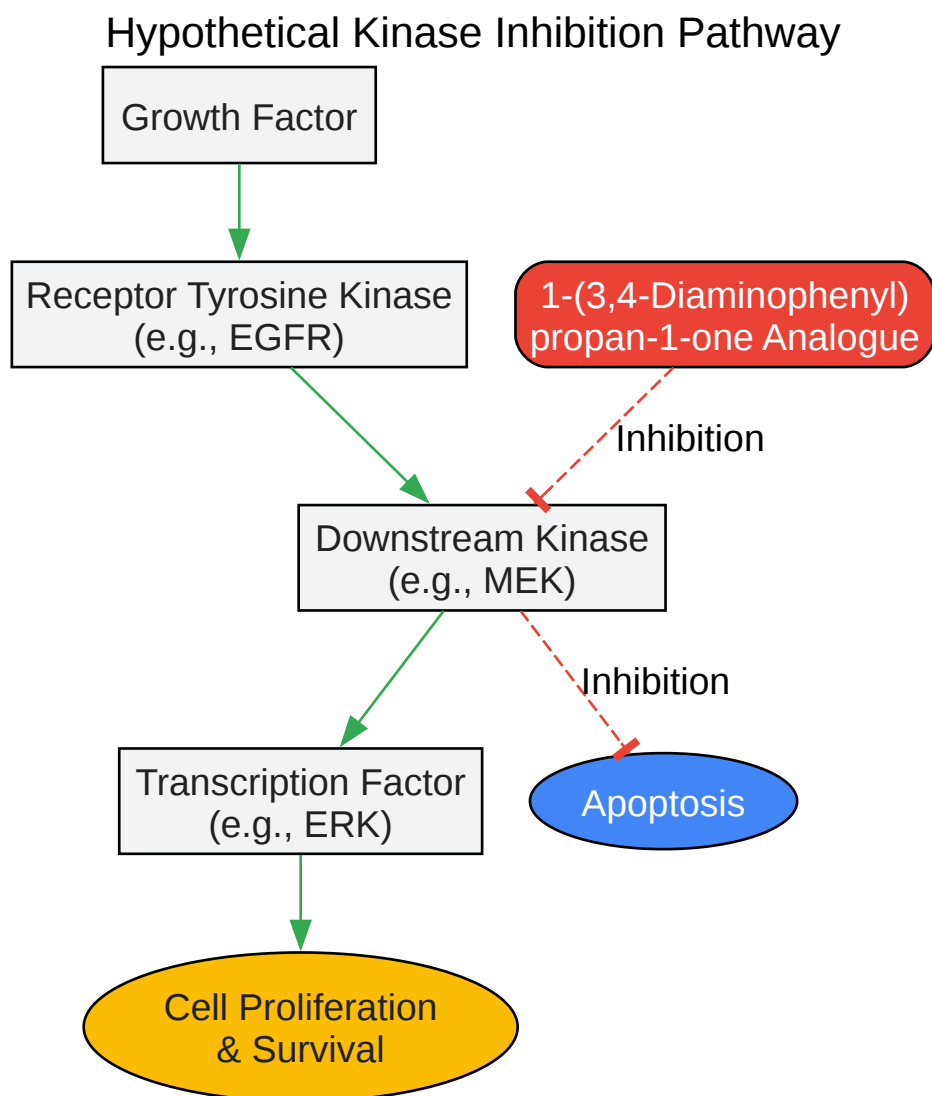


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Caption: A generalized workflow for the synthesis of  $\beta$ -aminoketones.

Hypothetical Signaling Pathway Inhibition:

Given the cytotoxic activity of related compounds, a potential mechanism of action could involve the inhibition of a key signaling pathway in cancer cells.



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Caption: A potential mechanism of action via kinase inhibition.

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